N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound contains several functional groups including a thiophene, an oxadiazole, and a benzo[d][1,3]dioxole. Thiophenes are sulfur-containing, five-membered aromatic rings. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. Benzo[d][1,3]dioxole is a type of aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of such compounds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thiophene could undergo electrophilic aromatic substitution, and the oxadiazole could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and the polar groups could influence its solubility .Mechanism of Action
Target of Action
The primary targets of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Similar compounds have been reported to target various cancer cell lines .
Mode of Action
The exact mode of action of This compound Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
The molecular and cellular effects of This compound Related compounds have shown potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O4S/c15-10-4-7(11(16)24-10)13-18-19-14(23-13)17-12(20)6-1-2-8-9(3-6)22-5-21-8/h1-4H,5H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGZKVRHNFURPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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